molecular formula C8H8BrNO2 B1379377 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone CAS No. 1211521-17-3

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

Cat. No.: B1379377
CAS No.: 1211521-17-3
M. Wt: 230.06 g/mol
InChI Key: YNEBOMXZZRMZEK-UHFFFAOYSA-N
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Description

“1-(5-Bromo-3-methoxypyridin-2-yl)ethanone” is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Synthesis and Pyrolysis Studies

  • 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone has been investigated in the context of pyrolysis. For example, the pyrolysis products of similar compounds like bk-2C-B, a psychoactive substance, have been identified, indicating a potential area of research for understanding the thermal stability and decomposition products of related compounds (Texter et al., 2018).

Synthetic Applications

  • The compound has been utilized in synthetic chemistry. For instance, it has been involved in the facile synthesis of enantiomerically pure ethanes, indicating its utility in creating stereochemically complex molecules (Zhang et al., 2014).
  • Additionally, it has been used in the synthesis of novel benzofuran derivatives, showcasing its applicability in the creation of diverse heterocyclic compounds (Kwiecień & Szychowska, 2006).

Biological and Pharmacological Research

  • Research has also explored the biological activities of derivatives of similar compounds. For example, derivatives of thiazolo[3,2-a]benzimidazole, which could be structurally related, have shown significant immunosuppressive and immunostimulatory effects (Abdel‐Aziz et al., 2011).

Chemical Modification and Reactivity

  • Studies have also focused on the selective α-monobromination of ketones, suggesting that derivatives of this compound could be useful in studying regioselective bromination reactions (Ying, 2011).
  • The compound has been part of studies exploring the formation of pyridylcarbene intermediates by thermal decomposition, which is significant for understanding the chemical behavior of pyridine derivatives under specific conditions (Abarca et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if it gets in the eyes . The precautionary statements associated with this compound are P261, P302+P352, and P305+P351+P338 .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone are currently unknown . These properties are crucial in determining the bioavailability of a compound, and further studies are needed to understand these characteristics for this compound.

Biochemical Analysis

Biochemical Properties

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and inflammation pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to downstream effects on cellular signaling pathways. For example, this compound may inhibit the activity of certain kinases, thereby modulating the phosphorylation status of target proteins and altering cellular responses.

Cellular Effects

The effects of this compound on various types of cells include alterations in cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been shown to influence the expression of genes involved in apoptosis and cell cycle regulation. Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules . This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound may inhibit the activity of proteases, thereby preventing the degradation of target proteins and altering cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable when stored at room temperature in a sealed, dry environment. Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors . This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may inhibit the activity of enzymes involved in glycolysis, resulting in altered glucose metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via specific transporters and may accumulate in certain cellular compartments. The distribution of this compound within tissues can influence its overall biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Properties

IUPAC Name

1-(5-bromo-3-methoxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEBOMXZZRMZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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